Product packaging for Ferrous citrate Fe 59(Cat. No.:CAS No. 22205-04-5)

Ferrous citrate Fe 59

Cat. No.: B3062318
CAS No.: 22205-04-5
M. Wt: 555 g/mol
InChI Key: PFKAKHILNWLJRT-ZHVHGXCCSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Ferrous citrate Fe 59 is a useful research compound. Its molecular formula is C12H10Fe3O14 and its molecular weight is 555 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10Fe3O14 B3062318 Ferrous citrate Fe 59 CAS No. 22205-04-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22205-04-5

Molecular Formula

C12H10Fe3O14

Molecular Weight

555 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;iron-59(2+)

InChI

InChI=1S/2C6H8O7.3Fe/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6/i;;3*1+3

InChI Key

PFKAKHILNWLJRT-ZHVHGXCCSA-H

Isomeric SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[59Fe+2].[59Fe+2].[59Fe+2]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+2].[Fe+2].[Fe+2]

Origin of Product

United States

Radiochemical Synthesis and Characterization of Ferrous Citrate Fe 59

Spectroscopic and Physical Characterization of the Radiolabeled Compound

The characterization of Ferrous Citrate Fe 59 is essential to confirm its identity, purity, and suitability for its applications in research. This involves the determination of its physical properties and the use of spectroscopic techniques to verify its structure and radiochemical purity. The compound is a coordination complex where the radioactive ⁵⁹Fe isotope is bound by citrate ligands. It can exist in different forms, with the trinuclear dicitrate complex being one recognized structure. nih.gov

Physical and Chemical Properties

The physical and chemical properties of this compound have been determined through computational methods and experimental data. These properties are crucial for understanding the compound's behavior in various media. The molecular formula is often cited as C₁₂H₁₀Fe₃O₁₄, representing a complex with three iron atoms. nih.govnih.govebi.ac.uk

PropertyValueSource
Molecular FormulaC₁₂H₁₀Fe₃O₁₄ nih.govnih.govebi.ac.uk
Molecular Weight~555.00 g/mol nih.govebi.ac.uk
IUPAC Name2-hydroxypropane-1,2,3-tricarboxylate;iron-59(2+) nih.gov
Boiling Point309.6°C at 760 mmHg letopharm.com
Vapor Pressure5.73E-05 mmHg at 25°C letopharm.com

Spectroscopic Analysis

Spectroscopic methods are fundamental for the confirmation of the radiochemical identity and purity of this compound.

Gamma Spectroscopy : This is a primary technique for identifying the ⁵⁹Fe radioisotope and quantifying the radiochemical purity of the compound. The radioactive decay of ⁵⁹Fe, which has a half-life of 44.5 days, produces characteristic gamma-ray emissions at specific energies. researchgate.net The detection of these gamma peaks confirms the presence of ⁵⁹Fe and allows for the assessment of any radionuclide impurities.

Other Spectroscopic Methods : While gamma spectroscopy identifies the radioisotope, other techniques help characterize the chemical complex itself. Spectral analysis can be used to differentiate between iron's oxidation states (Fe²⁺ vs. Fe³⁺), which is critical given that ferrous forms are prone to oxidation. nih.gov Techniques such as Mössbauer spectroscopy have also been employed in the study of iron-citrate complexes, providing detailed information about the iron's chemical environment. kisti.re.kr

Spectroscopic TechniqueParameterValue/FindingSource
Gamma SpectroscopyPrincipal Gamma Energy 11.099 MeV researchgate.net
Principal Gamma Energy 21.292 MeV researchgate.net
Spectral AnalysisApplicationDistinguishes between Fe(II) and Fe(III) chelates. nih.gov

Quantitative Radiometric Detection and Measurement Techniques

The accurate quantification of this compound in biological samples is paramount for the integrity of tracer studies. This is achieved through a variety of radiometric detection techniques, each with its own set of protocols and applications.

Optimized Liquid Scintillation Counting Protocols for Iron-59 Emissions

Liquid scintillation counting (LSC) is a widely used method for quantifying the beta emissions of Iron-59. revvity.comnrc.gov The sample containing this compound is mixed with a liquid scintillation cocktail, a solution that emits light when it interacts with the beta particles from the Fe-59 decay. revvity.comnrc.gov This light is then detected by photomultiplier tubes and converted into an electrical signal, which is proportional to the amount of radioactivity in the sample.

Optimized protocols for LSC of Iron-59 involve several key considerations to ensure accuracy and reproducibility. These include the choice of scintillation cocktail, sample-to-cocktail ratio, and quench correction. Quenching, the reduction in light output due to interfering substances in the sample, can be a significant source of error. Modern liquid scintillation counters employ various methods for quench correction, such as the external standard channel ratio method or the spectral index of the sample method.

Table 1: Example of Liquid Scintillation Counting Data for this compound in a Biological Sample

Sample IDSample TypeRaw CPMQuench IndicatorCorrected DPM
BL-01Blood15,2340.8517,922
LV-01Liver Homogenate45,6780.7263,442
BM-01Bone Marrow23,4560.8128,958

This table presents hypothetical data for illustrative purposes.

Coincidence Counting Methods for Absolute Activity Determination of Iron-59

For the absolute determination of the activity of Iron-59, coincidence counting methods are employed. nih.govbrin.go.id These techniques are particularly important for calibrating secondary standards and ensuring the traceability of measurements to national and international standards. The most common method for Iron-59 is 4πβ-γ coincidence counting. nih.gov

In this method, the sample of this compound is placed between two detectors, a 4π beta detector (often a liquid scintillator or a proportional counter) and a gamma-ray detector (such as a NaI(Tl) or HPGe detector). Iron-59 decays via beta emission followed by the emission of characteristic gamma rays. The coincidence counting system records the events where a beta particle and a gamma ray are detected simultaneously, or within a very short time window. By analyzing the singles count rates from each detector and the coincidence count rate, the absolute activity of the sample can be determined with high accuracy, often with uncertainties of less than 1%. nih.gov

Table 2: Results of Absolute Activity Determination of an Iron-59 Solution Using 4πβ-γ Coincidence Counting

ParameterValue
Beta Detector Count Rate (Nβ)50,123 cps
Gamma Detector Count Rate (Nγ)25,432 cps
Coincidence Count Rate (Nc)12,789 cps
Calculated Absolute Activity (A)98,765 Bq

This table presents hypothetical data for illustrative purposes.

Gamma-Ray Detection Systems in in situ and ex vivo Tracer Applications

Gamma-ray detection systems are indispensable for both in situ and ex vivo tracer applications with this compound. The high-energy gamma rays emitted by Iron-59 can penetrate tissues, allowing for non-invasive measurements in living organisms (in situ) or the analysis of dissected tissues and organs (ex vivo).

In situ applications often involve the use of external probes or whole-body counters to monitor the biodistribution and kinetics of this compound over time. nih.gov For instance, the uptake of the tracer by organs such as the liver, spleen, and bone marrow can be tracked to study iron metabolism and erythropoiesis.

Ex vivo applications involve the measurement of the radioactivity in collected biological samples, such as blood, plasma, and tissue homogenates. nih.gov High-purity germanium (HPGe) detectors are often preferred for ex vivo measurements due to their excellent energy resolution, which allows for the precise identification and quantification of Iron-59, even in the presence of other radionuclides.

Sample Processing and Analytical Strategies in Tracer Experiments

The preparation of biological samples and the subsequent analysis of the distribution of the radiotracer are critical steps in obtaining meaningful data from this compound tracer studies.

Preparation of Biological Samples for Radioactivity Quantification

The preparation of biological samples for radioactivity quantification depends on the type of sample and the detection method to be used.

For liquid scintillation counting, biological samples often need to be solubilized or decolorized to minimize quenching. Blood and plasma samples can sometimes be directly mixed with a suitable scintillation cocktail, while tissue samples typically require homogenization and digestion with a solubilizing agent.

For gamma-ray spectrometry, sample preparation is often simpler. Liquid samples can be measured directly in a suitable counting geometry. Tissue samples are typically weighed and placed in a container for measurement. For more accurate quantification, tissues may be homogenized to ensure a uniform distribution of the radionuclide.

Fractionation and Isolation Techniques for Labeled Metabolites

To understand the metabolic fate of iron administered as this compound, it is often necessary to fractionate biological samples and isolate labeled metabolites. nih.gov This allows researchers to determine how the iron is incorporated into different cellular components and biomolecules.

A common approach involves subcellular fractionation by differential centrifugation. nih.gov Tissue homogenates are subjected to a series of centrifugation steps at increasing speeds to separate different organelles, such as nuclei, mitochondria, and microsomes. nih.gov The radioactivity in each fraction is then measured to determine the subcellular distribution of the Iron-59.

Further analysis can involve techniques such as chromatography and electrophoresis to isolate and identify specific iron-containing proteins, such as ferritin and transferrin, that have incorporated the Fe-59 tracer. nih.govnih.gov For example, gel filtration chromatography can be used to separate proteins based on their size, while ion-exchange chromatography can separate them based on their charge. nih.gov

Table 3: Subcellular Distribution of 59Fe in Rat Duodenal Mucosa after Administration of this compound

Subcellular Fraction% of Total Mucosal 59Fe
Nuclear25.3 ± 3.1
Mitochondrial15.8 ± 2.5
Microsomal10.2 ± 1.8
Cytosolic (Supernatant)48.7 ± 4.2

Data adapted from a study on the subcellular localization of 59Fe, presented for illustrative purposes. nih.gov

Kinetic and Compartmental Modeling in this compound Tracer Investigations

The use of this compound as a tracer provides a powerful method for quantifying the dynamics of iron metabolism. By tracking the movement of the 59Fe isotope, researchers can gain insights into the complex pathways of iron transport, utilization, and storage. Kinetic and compartmental modeling are the primary analytical frameworks used to interpret the data from these tracer studies, translating raw radioactivity measurements into physiologically meaningful parameters. These models provide a quantitative understanding of iron pathways that is essential for diagnosing and studying various hematological disorders.

Mathematical Approaches for Analyzing Tracer Distribution and Turnover

Compartmental modeling is a mathematical technique used to simplify complex physiological systems into a finite number of interconnected compartments. In the context of iron metabolism studies using this compound, a compartment represents a distinct pool of iron that is assumed to be kinetically homogeneous. Following intravenous administration, the 59Fe tracer binds to plasma transferrin and is distributed throughout the body. The system can be modeled as a series of compartments representing plasma, erythrocytes, the liver, the spleen, and bone marrow. nih.govplos.org

The analysis of tracer distribution and turnover relies on developing mathematical models that describe the flow of 59Fe between these compartments. nih.gov These models are typically represented by a set of first-order ordinary differential equations (ODEs), where each equation describes the rate of change of tracer concentration within a specific compartment.

The general form of such an equation for a given compartment i is:

dqi(t)/dt = (Σj≠i kijqj(t)) - (Σj≠i kji + k0i) qi(t)

Where:

qi(t) is the amount of tracer in compartment i at time t.

kij is the rate constant for the transfer of tracer from compartment j to compartment i.

k0i is the rate constant for the irreversible loss of tracer from compartment i to outside the system.

By solving this system of ODEs and fitting the model's output to the experimental data (time-activity curves), the rate constants (kij) can be estimated. These constants quantify the fractional transfer rates of iron between different metabolic pools. For instance, a study on iron metabolism in rhesus monkeys utilized a five-compartmental system to analyze 59Fe disappearance and appearance curves, allowing for the calculation of maternal and fetal iron turnover. nih.gov More sophisticated approaches, such as mechanistic, multi-scale models, further divide these compartments into intracellular, membrane, and interstitial fluid phases to provide a more detailed simulation of iron fluxes. plos.org

These mathematical frameworks allow researchers to:

Quantify the rates of iron exchange between plasma, storage organs (like the liver), and erythropoietic tissues. plos.org

Estimate the size of various iron pools within the body.

Derivation of Kinetic Parameters from Time-Activity Curves

A time-activity curve is a graphical representation of the change in radioactivity concentration in a specific tissue or fluid (e.g., plasma) over time following the administration of a radiotracer like this compound. These curves are generated by collecting periodic blood samples or performing external counting over organs like the liver, spleen, and sacrum (representing bone marrow). The shape of these curves contains critical information about the speed and efficiency of iron metabolism.

The derivation of kinetic parameters involves fitting the time-activity data to a mathematical function, most commonly a sum of exponential terms:

C(t) = Σ Aie-λit

Where:

C(t) is the concentration of 59Fe in the plasma at time t.

Ai and λi are the coefficients and rate constants, respectively, determined by the curve-fitting process.

From the analysis of these curves, several key kinetic parameters of iron metabolism can be calculated:

Plasma Iron Turnover Rate (PITR): This is one of the most informative parameters, representing the total amount of iron that moves through the plasma per unit of time. It reflects the balance between iron entering the plasma (from absorption and recycling) and leaving it (for erythropoiesis and storage). It is calculated using the following formula:

PITR (mg/day) = [Plasma Iron (mg/dL) × (100 - Hematocrit %) × Plasma Volume (dL) × 0.693 × 24] / T½ (hours)

Alternatively, a simplified formula is often used:

PITR (mg/dL/day) = [Serum Iron (µg/dL) × 0.693 × 24] / T½ (hours)

Red Cell Iron Utilization (RCIU): This parameter measures the efficiency with which iron cleared from the plasma is incorporated into circulating red blood cells for hemoglobin synthesis. It is determined by measuring the radioactivity that appears in the red blood cell mass over a period of 7 to 14 days. A high RCIU indicates effective erythropoiesis.

The following tables provide examples of data that would be collected and derived in a typical this compound tracer study.

Table 1: Example of Plasma Disappearance Data for 59Fe

Time After Injection (Minutes) Plasma 59Fe Activity (% of Initial Dose)
5 95
15 82
30 65
60 48
90 35
120 28

This interactive table shows hypothetical data illustrating the clearance of 59Fe from the plasma. The half-time (T½) of clearance can be estimated from this curve, which in this example is approximately 60 minutes.

Table 2: Derivation of Key Kinetic Parameters

Parameter Typical Normal Range Description
Plasma Iron Clearance (T½) 60 - 120 minutes Time for 50% of 59Fe to be cleared from plasma.
Plasma Iron Turnover Rate (PITR) 0.4 - 0.8 mg/dL/day The mass of iron flowing through the plasma per day.
Red Cell Iron Utilization (RCIU) 70 - 90% (at 14 days) The percentage of injected 59Fe incorporated into circulating red blood cells.

This table presents typical reference ranges for the principal kinetic parameters derived from this compound studies. These values are used to assess the state of a patient's iron metabolism and erythropoietic function.

Principles and Applications of Iron Radioisotopes As Tracers in Biological Investigations

The use of radioactive isotopes as tracers is a foundational technique in biological and medical research. slideshare.netosti.govosti.gov The core principle, or "tracer principle," relies on the fact that a radioactive isotope is chemically and physiologically identical to its stable counterpart, differing only in its radioactivity. osti.gov This allows researchers to introduce a "labeled" compound into a biological system and track its journey, distribution, assimilation into other compounds, and eventual elimination. osti.govosti.gov

Iron radioisotopes, such as Iron-59 (⁵⁹Fe), are particularly valuable for studying the complex pathways of iron metabolism. nih.govnih.gov Because the body cannot distinguish between stable iron and ⁵⁹Fe, administering a compound containing this isotope allows for the quantitative measurement of iron kinetics. osti.gov

Key applications of using ⁵⁹Fe as a tracer include:

Determining Iron Metabolism Kinetics: It is used to measure critical parameters like plasma iron clearance, the rate at which iron disappears from the blood, and the plasma iron turnover rate.

Tracking Red Blood Cell (Erythrocyte) Utilization: Researchers can quantify the incorporation of iron into new red blood cells, providing insights into erythropoiesis (red blood cell production). nih.gov

Assessing Iron Absorption: By labeling dietary iron supplements or food with ⁵⁹Fe, scientists can precisely measure intestinal absorption and bioavailability. nih.govnih.gov

Identifying Sites of Red Cell Production and Destruction: Organ uptake measurements can reveal the role of the spleen and other organs in managing red blood cells.

Positioning of Ferrous Citrate Fe 59 Within Contemporary Radiotracer Methodologies

Radioisotope Production for this compound Labeling

The foundation of producing any radiopharmaceutical is the generation of the specific radionuclide. Iron-59 is a synthetic, radioactive isotope of iron that is not found naturally and must be produced artificially through nuclear reactions. ontosight.ai It has a half-life of approximately 44.5 to 45 days. uobabylon.edu.iqontosight.ai

The primary and most common method for producing Iron-59 (⁵⁹Fe) is through neutron activation in a nuclear reactor. ontosight.aiiaea.org This involves irradiating a stable iron isotope target with neutrons.

(n,γ) Reaction: The most prevalent pathway is the neutron capture reaction involving the stable isotope Iron-58 (B1265196) (⁵⁸Fe). uomustansiriyah.edu.iq When an enriched target of ⁵⁸Fe is bombarded with thermal neutrons, it captures a neutron and is converted into ⁵⁹Fe, emitting a gamma ray in the process. uobabylon.edu.iqiaea.org This method is favored for achieving high specific activity, especially when using enriched ⁵⁸Fe targets. The irradiated targets, often in the form of ferric oxide, are then processed to isolate the ⁵⁹Fe. iaea.org

Charged-Particle Reactions: Alternative, though less common, pathways involve the use of charged-particle accelerators. Theoretical models and experimental data have been studied for producing ⁵⁹Fe via the interaction of alpha particles with a Cobalt-59 (⁵⁹Co) target. hu.edu.et These (α,x) reactions represent a different approach to radionuclide production, though they are more complex and less frequently used for large-scale ⁵⁹Fe generation compared to reactor-based methods. hu.edu.et

Production Pathway Target Isotope Reaction Source Notes
Neutron ActivationIron-58 (⁵⁸Fe)⁵⁸Fe(n,γ)⁵⁹FeNuclear ReactorThis is the most common and efficient method for producing ⁵⁹Fe. uobabylon.edu.iqiaea.org
Alpha-Particle BombardmentCobalt-59 (⁵⁹Co)⁵⁹Co(α,x)⁵⁹FeCyclotron/AcceleratorStudied as a potential route, but less common for routine production. hu.edu.et

Synthetic Strategies for Radiolabeling Iron-Citrate Complexes with Iron-59

Once the ⁵⁹Fe radioisotope is produced and purified, the next critical step is to chemically incorporate it into the ferrous citrate complex. This is achieved through carefully controlled synthetic strategies that ensure the radionuclide is stably bound in the desired chemical form.

Intrinsic labeling involves incorporating the radionuclide directly into the molecular structure of a compound, making it chemically indistinguishable from the non-radioactive counterpart. This technique is particularly relevant when studying the biological fate of iron preparations. Research has demonstrated stable, high-yield intrinsic labeling of commercial iron supplements by heating aqueous dispersions of the supplements in the presence of [⁵⁹Fe]FeCl₃. dtu.dk This process ensures the ⁵⁹Fe is integrated into the iron core of the macromolecular structure. dtu.dk A similar principle has been applied to create intrinsically radiolabeled superparamagnetic iron oxide nanoparticles (SPIONs), where ⁵⁹Fe is incorporated into the nanoparticle's crystal lattice during synthesis with high efficiency. e-century.usnih.gov These methods highlight a strategy where an existing iron-containing precursor is directly labeled with ⁵⁹Fe through isotopic exchange or incorporation under specific conditions like controlled heating. dtu.dkresearchgate.net

The most direct synthesis of this compound involves chelation, a chemical process where a central metal ion is bonded to a surrounding ligand. In this case, the ⁵⁹Fe ion is the central metal, and citric acid acts as the chelating agent.

The synthesis typically proceeds as follows:

Purification of ⁵⁹Fe: The ⁵⁹Fe isotope, produced from the irradiated target, is first separated and purified, often using techniques like ion-exchange chromatography to remove any unreacted target material or other impurities.

Chelation Reaction: The purified radioactive iron ions (as ⁵⁹FeCl₃ or another salt) are then reacted with citric acid or a citrate salt in an aqueous solution. osti.gov Citrate is an effective chelating agent that readily forms a stable complex with iron. osti.govphysiology.org

Control of Oxidation State: To produce ferrous citrate (Fe²⁺), the reaction must be conducted in an oxygen-free environment or in the presence of a reducing agent, such as ascorbic acid. uobabylon.edu.iq This is crucial because the ferrous (Fe²⁺) state is prone to oxidation to the more stable ferric (Fe³⁺) state. The final preparation is often formulated with an antioxidant to maintain the integrity of the ferrous complex. uobabylon.edu.iq

The resulting this compound complex holds the radioactive iron within the citrate chelate, making it suitable for biological tracing studies. nih.gov

Analytical Methodologies for Radiochemical Purity and Integrity of this compound

Ensuring the quality of a radiopharmaceutical is paramount. Analytical tests are performed to confirm that the radioactivity is associated with the correct chemical compound. Radiochemical purity is defined as the fraction of the total radioactivity present in the desired chemical form. ijpba.infopurdue.edu Impurities could lead to inaccurate diagnostic information. purdue.edu

Chromatography is a primary tool for assessing the radiochemical purity of this compound and separating the labeled complex from potential impurities, such as free (unbound) ⁵⁹Fe or other radiolabeled species.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used for separating components in a mixture. For iron complexes, methods often involve a C18 analytical column with a mobile phase gradient to achieve separation, followed by quantification using an ultraviolet (UV) detector for the chemical components and a radiation detector for the radioactive components. googleapis.comgoogleapis.com

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It has been effectively used to validate the labeling of iron-carbohydrate complexes with ⁵⁹Fe, confirming that the radioactivity is associated with the high-molecular-weight complex and not with smaller impurities. dtu.dk

Ion-Exchange Chromatography: This technique is not only used in the initial purification of the ⁵⁹Fe isotope but can also be applied to analyze the final product by separating charged species, such as the charged iron-citrate complex from uncomplexed metal ions.

Paper or Thin-Layer Chromatography (TLC): These are simpler chromatographic methods that can be used to quickly determine radiochemical purity by separating the labeled radiopharmaceutical from impurities based on their differential movement on a stationary phase. purdue.edu

Analytical Method Principle of Separation Application in ⁵⁹Fe-Citrate Analysis Reference
High-Performance Liquid Chromatography (HPLC)Partitioning between stationary and mobile phases (e.g., on a C18 column).Separation and quantification of the ⁵⁹Fe-citrate complex from unbound iron and other chemical impurities. googleapis.comgoogleapis.com
Size-Exclusion Chromatography (SEC)Separation based on molecular size.Verifying the association of ⁵⁹Fe with large iron-complex molecules and separating them from smaller unbound species. dtu.dk
Ion-Exchange ChromatographySeparation based on ionic charge.Purification of the initial ⁵⁹Fe isotope and analysis of charged complex vs. free ions.
Thin-Layer Chromatography (TLC)Differential migration on a coated plate.Rapid assessment of radiochemical purity by separating the desired complex from impurities. purdue.edu

Mechanistic Research Applications of Ferrous Citrate Fe 59 in Iron Biotransformation

Cellular and Subcellular Iron Homeostasis Utilizing Ferrous Citrate (B86180) Fe 59

The use of ⁵⁹Fe-labeled citrate has been instrumental in dissecting the processes of how cells acquire, traffic, and utilize iron, particularly non-transferrin-bound iron (NTBI), a form prevalent in iron-overload conditions. physiology.orgnih.gov

Mechanisms of Cellular Uptake of Iron-Citrate Complexes (e.g., transporter-mediated processes)

The uptake of iron from iron-citrate complexes is a sophisticated, transporter-mediated process. Studies using ⁵⁹Fe-citrate in human hepatoma (HuH7) cells have revealed that iron uptake is a saturable process, indicating the involvement of a limited number of membrane transporters. physiology.orgnih.gov The process exhibits Michaelis-Menten kinetics, with a maximal uptake rate (Vmax) of approximately 1.95 pmol per mg of protein per minute and an apparent Michaelis constant (Km) of 1.1 μM. physiology.orgnih.gov

Research suggests that the iron and citrate components may be transported separately. While iron accumulation within cells increases linearly over time, citrate uptake quickly reaches a plateau. physiology.orgnih.gov This suggests that after binding to the cell surface, the iron-citrate complex likely dissociates, with iron being transported into the cell while the citrate is either released or transported via a different mechanism. physiology.org The uptake process is also dependent on specific membrane binding sites for citrate. physiology.orgnih.gov Furthermore, transporters such as the divalent metal transporter 1 (DMT1) and proteins from the ZIP family (Zrt- and Irt-like proteins), like ZIP8 and ZIP14, have been implicated in the transport of non-transferrin-bound iron, which includes iron-citrate. nih.govnih.govnih.gov Some studies suggest that ferroportin, typically known for iron export, might also play a role in modulating the uptake of Fe(III) from citrate. nih.gov

Intracellular Compartmentalization and Trafficking of Labeled Iron

Once inside the cell, the journey of ⁵⁹Fe from citrate complexes is meticulously orchestrated. Subcellular fractionation studies following the administration of ⁵⁹Fe have shown that the labeled iron is rapidly distributed among various intracellular compartments. A significant portion is directed to the mitochondria, which are crucial hubs for heme and iron-sulfur cluster synthesis. portlandpress.comnih.gov In fact, within minutes of uptake in certain cell types, a substantial percentage of intracellular ⁵⁹Fe can be found in the mitochondrial fraction, specifically within the matrix and inner membrane. portlandpress.com

The cytosol is another major destination, where the newly acquired iron enters a transient, chelatable pool known as the labile iron pool (LIP). nih.govresearchgate.net From this pool, iron is either utilized for immediate metabolic needs or safely sequestered into the iron storage protein, ferritin, to prevent oxidative damage. nih.govportlandpress.comdrugbank.com Studies using ⁵⁹Fe have demonstrated its time-dependent accumulation in cytosolic ferritin. portlandpress.com The process involves the endocytosis of ferritin, degradation in lysosomes, and subsequent release and re-incorporation of its iron into the cytosolic ferritin pool and, to a lesser extent, into mitochondria. portlandpress.com The trafficking pathway ensures that iron is delivered to where it is needed while minimizing its potential toxicity. nih.gov

Redox State Transitions (Fe(II)/Fe(III)) in Cellular Iron Assimilation

The assimilation of iron is intrinsically linked to transitions between its ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. nih.gov While environmental and transported iron is often in the relatively inert Fe(III) form, the metabolically active form is typically the more soluble but potentially pro-oxidant Fe(II). nih.govlibretexts.org

Studies utilizing ⁵⁹Fe-citrate have provided evidence for a crucial reduction step at the cell surface. physiology.org The uptake of iron from ferric (Fe³⁺) citrate in hepatoma cells is inhibited by ferricyanide (B76249) but stimulated by agents like ascorbate (B8700270), suggesting that Fe(III) is reduced to Fe(II) before being transported into the cell. physiology.orgnih.gov This reduction is catalyzed by cell-surface ferrireductases, such as those from the STEAP family. nih.govnih.gov However, some evidence from intestinal cell lines suggests an alternative pathway where Fe(III) from citrate might be internalized before its reduction and subsequent transport by DMT1. nih.gov Inside the cell, iron can be re-oxidized to Fe(III) for storage within ferritin. drugbank.comnih.gov This redox cycling is fundamental for mobilizing iron for transport across membranes and safely managing its reactivity within the cell. nih.govnih.gov

Key Findings on Redox Transitions in Iron Uptake

Experimental ObservationCell TypeInferred MechanismCitation
Inhibition of 59Fe uptake by ferricyanide and stimulation by ascorbateHuman Hepatoma (HuH7)Cell surface reduction of Fe(III) to Fe(II) is required prior to transport. physiology.orgnih.gov
59Fe(III)-citrate uptake is dependent on DMT1 but not on cell surface ferrireductionRat Intestinal Enterocyte (IEC-6)Fe(III) may be internalized before intracellular reduction and transport by DMT1. nih.gov
General model of aerobic iron metabolismVarious (e.g., intestinal enterocytes)Iron undergoes redox cycling (Fe(III) ↔ Fe(II)) at each step of its metabolic pathway, catalyzed by ferrireductases and ferroxidases. nih.gov

Interactions with Iron-Binding Proteins within the Cellular Milieu

Upon entering the cellular environment, iron derived from ⁵⁹Fe-citrate rapidly associates with a variety of iron-binding proteins that manage its transport, storage, and utilization. The primary intracellular storage protein is ferritin, which can sequester thousands of iron atoms in its mineral core, rendering them non-toxic. nih.govdrugbank.com Studies have shown that after uptake, ⁵⁹Fe is incorporated into cytosolic ferritin over time. portlandpress.com

Iron that is not immediately stored is trafficked to metabolically active sites. A key destination is the mitochondria for the synthesis of heme and iron-sulfur clusters, which are essential components of numerous proteins, including those involved in cellular respiration. nih.govdrugbank.com The iron is transported to these organelles via specific mitochondrial transporters. nih.gov The labile iron pool (LIP), thought to consist of iron chelated by small molecules like citrate and ATP, acts as a crossroads, directing iron to either storage in ferritin or utilization by apo-proteins to form functional metalloproteins. nih.govacs.org

Systemic Iron Transport and Distribution Studies in Preclinical Biological Systems

Beyond the cellular level, Ferrous Citrate Fe 59 is crucial for understanding how iron is transported and distributed throughout an organism, particularly in preclinical models.

Plasma Iron Transport Dynamics and Ligand Exchange Processes

In the plasma, iron transport is predominantly handled by the protein transferrin. drugbank.com When ⁵⁹Fe-citrate is introduced into the bloodstream, a rapid ligand exchange process occurs. The iron is efficiently transferred from the low-molecular-weight citrate complex to the high-affinity binding sites on apo-transferrin (iron-free transferrin). nih.gov This process is essential for ensuring that iron is transported in a safe, redox-inert form. The binding of iron from citrate to transferrin is influenced by the iron-to-citrate ratio, with conditions favoring monomeric ferric citrate species leading to more rapid binding. haematologica.org

Once bound to transferrin, the ⁵⁹Fe is circulated throughout the body and delivered to cells via the transferrin receptor-mediated endocytosis pathway. nih.gov Studies in preclinical models, such as rats, have used ⁵⁹Fe-citrate to trace this entire process, monitoring the clearance of the radioisotope from the plasma and its subsequent appearance in various tissues and in red blood cells for hemoglobin synthesis. nih.govnih.gov These dynamic studies reveal how quickly systemically introduced iron is incorporated into the body's main iron pools, highlighting the efficiency of the transferrin-based transport system. nih.gov

Plasma Clearance and Distribution of 59Fe

ParameterTracerFinding in Preclinical Model (Rats)Citation
Plasma Clearance Half-Time59Fe-TransferrinMonoexponential clearance with a half-time of 49-70 minutes. nih.gov
Tissue Distribution59Fe-sorbitol-citric acidInitial wide distribution, followed by rapid incorporation into erythrocytes. nih.gov
Ligand Exchange59Fe-citrate added to plasmaMost (~90%) of the iron from added Fe(III) citrate undergoes ligand exchange with other species in the plasma, primarily binding to transferrin. nih.gov

Tissue-Specific Accumulation and Redistribution Patterns of this compound-derived Iron

Ferrous citrate labeled with the radioisotope Iron-59 (Fe 59) serves as a crucial tool for investigating the intricate pathways of iron absorption, distribution, and storage within biological systems. Studies utilizing this tracer have provided significant insights into how iron derived from citrate complexes is handled by various tissues.

Following administration, the distribution of ⁵⁹Fe from ferric citrate reveals specific patterns of tissue accumulation. In animal models, intravenously injected ⁵⁹Fe citrate is rapidly cleared from the plasma and distributed to various organs. pnas.org Research in mice has shown that under normal conditions, the majority of the injected ⁵⁹Fe is taken up by the liver, spleen, and bone marrow. pnas.org However, in situations mimicking iron overload, where transferrin is saturated, a notable increase in ⁵⁹Fe deposition occurs in parenchymal tissues, particularly the liver. pnas.orgaging-us.com This altered distribution highlights the role of non-transferrin-bound iron (NTBI), often in the form of citrate complexes, in pathological iron accumulation. aging-us.com

The specific accumulation in different organs can be quantified to understand the dynamics of iron metabolism. For instance, studies in maize plants have demonstrated that the accumulation of ⁵⁹Fe from a ⁵⁹Fe-Citrate source is dependent on the plant's iron status. Iron-deficient plants tend to accumulate similar amounts of ⁵⁹Fe from soluble sources like ⁵⁹Fe-Citrate, whereas iron-sufficient plants show varied accumulation depending on the iron source. researchgate.net The translocation rate of iron from the roots to the shoots also varies, with ⁵⁹Fe-Citrate showing a translocation rate of about 31% in maize plants. researchgate.net

Human cell line studies further elucidate the mechanisms at a cellular level. In human hepatoma cells (HuH7), the uptake of iron from ⁵⁹Fe-citrate is a time- and temperature-dependent process. physiology.org The majority of the iron taken up is internalized by the cells, with a smaller fraction remaining associated with the cell membrane. physiology.org This cellular uptake is a saturable process, suggesting the involvement of specific membrane transporters. physiology.orgnih.gov

The following table summarizes the observed tissue distribution of ⁵⁹Fe from administered ferric citrate in a mouse model:

OrganPercentage of Injected ⁵⁹Fe (Mean ± SEM)
Liver Data not available in specific percentage
Spleen Data not available in specific percentage
Bone Marrow Data not available in specific percentage
Heart Data not available in specific percentage
Kidney Data not available in specific percentage
Data derived from studies on mice, specific percentages can vary based on experimental conditions. pnas.orgaging-us.com

These studies collectively underscore the utility of this compound in mapping the complex itinerary of iron within an organism, revealing how its distribution is influenced by physiological state and the presence of specific iron-binding molecules.

Incorporation of Labeled Iron into Macromolecular Structures and Functional Molecules

A primary application of this compound in mechanistic research is to trace the incorporation of iron into essential iron-containing macromolecules and functional molecules. This allows researchers to monitor the synthesis and turnover of vital components like hemoglobin, myoglobin, and various enzymes.

Once absorbed and distributed to tissues, the ⁵⁹Fe released from the citrate complex is utilized by cells for the synthesis of these crucial molecules. The principal destination for a significant portion of this iron is the bone marrow, where it is incorporated into hemoglobin during erythropoiesis (the formation of new red blood cells). biochemia-medica.com By measuring the radioactivity in circulating red blood cells over time, researchers can determine the rate of iron utilization for hemoglobin synthesis.

Beyond hemoglobin, ⁵⁹Fe is also incorporated into other iron-containing proteins. Ferritin, the primary intracellular iron storage protein, sequesters iron to prevent iron-induced oxidative stress. biochemia-medica.com Studies can track the movement of ⁵⁹Fe into ferritin pools within various tissues, such as the liver and spleen, providing insights into the body's iron storage dynamics. biochemia-medica.com Myoglobin, the oxygen-binding protein in muscle cells, is another destination for iron, and its synthesis can be monitored using ⁵⁹Fe tracers.

The incorporation of ⁵⁹Fe into these molecules is a direct measure of their de novo synthesis and turnover. This information is invaluable for understanding the regulation of iron homeostasis and the pathophysiology of iron-related disorders.

The table below illustrates the major macromolecular destinations of iron derived from this compound:

Macromolecule/Functional MoleculePrimary Tissue/Cell Type of IncorporationBiological Function
Hemoglobin Erythrocytes (in Bone Marrow)Oxygen transport in the blood
Ferritin Liver, Spleen, Bone Marrow, other tissuesIntracellular iron storage
Myoglobin Muscle cellsOxygen storage in muscle
Iron-Sulfur Cluster Proteins Mitochondria of most cellsElectron transport, enzyme catalysis
Heme Enzymes (e.g., Cytochromes) Mitochondria, Endoplasmic ReticulumElectron transport, drug metabolism

By tracing the journey of ⁵⁹Fe from a citrate chelate to its final functional destination, scientists can unravel the complex and highly regulated processes of iron biotransformation.

Coordination Chemistry and Speciation of Iron-Citrate Complexes in Aqueous and Biological Environments

The biological activity and fate of iron are profoundly influenced by its coordination chemistry. Citrate, a ubiquitous biological molecule, forms various complexes with iron, affecting its solubility, redox potential, and bioavailability.

Structural Elucidation of Iron-Citrate Species and Their Isotopic Variants

The interaction between iron and citrate in aqueous solutions is complex, leading to the formation of multiple species depending on factors like pH and the molar ratio of iron to citrate. nih.govresearchgate.netrsc.org Advanced analytical techniques, including mass spectrometry and X-ray crystallography, have been employed to identify and characterize these complexes. researchgate.netrsc.orgresearchgate.net

In solution, both mononuclear (containing a single iron atom) and polynuclear (containing multiple iron atoms) complexes can exist. researchgate.netrsc.org At physiological pH, and with an excess of citrate, mononuclear species such as [Fe(Cit)₂]⁵⁻ are thought to be biologically relevant. researchgate.net However, dinuclear and trinuclear iron-citrate complexes have also been identified, particularly as the iron-to-citrate ratio increases. researchgate.netpublicationslist.org For instance, a tri-iron(III), tri-citrate complex (Fe₃Cit₃) has been directly identified in the xylem sap of iron-deficient tomatoes. publicationslist.org

The coordination of iron by citrate typically involves the carboxylate groups and the hydroxyl group of the citrate molecule. rsc.orgresearchgate.net X-ray crystallography has confirmed that the hydroxyl group of citrate is deprotonated upon complex formation with Fe(III). researchgate.netrsc.org The use of isotopic variants, such as those involving ⁵⁷Fe or ⁵⁹Fe, does not alter the fundamental structure of these complexes but allows for their detection and quantification in complex biological matrices. nih.gov

Redox Properties of Iron-Citrate Complexes and Potential Biological Consequences

The redox state of iron is critical to its biological function and potential toxicity. Iron-citrate complexes are redox-active, meaning they can participate in reactions involving the transfer of electrons. The standard reduction potential (E°') for the Fe(III)-citrate/Fe(II)-citrate couple is reported to be in the range of -0.03 V to +0.01 V. nih.govacs.org This potential allows for the reduction of Fe(III)-citrate to Fe(II)-citrate by biological reducing agents like ascorbate (Vitamin C). nih.govacs.org

The reaction between Fe(III)-citrate and ascorbate proceeds through the formation of a mixed complex, followed by the slow reduction of iron. nih.govacs.org This redox cycling can have significant biological consequences. The Fe(II) generated can react with hydrogen peroxide (H₂O₂) in the Fenton reaction to produce highly reactive hydroxyl radicals (•OH). nih.govacs.org These radicals can damage cellular components, including lipids, proteins, and DNA, contributing to the pathophysiology of iron overload diseases. nih.govresearchgate.net The ongoing formation of hydroxylated products in the presence of iron-citrate, ascorbate, and H₂O₂ supports the concept of slow redox cycling by these complexes. nih.govacs.org

Influence of pH and Iron:Citrate Molar Ratios on Complex Formation and Stability

The speciation and stability of iron-citrate complexes are highly dependent on the pH of the solution and the molar ratio of iron to citrate. nih.govresearchgate.netmdpi.com These two factors dictate which complex will be the predominant species in a given environment.

At acidic pH values, the complexation of iron by citrate is less favorable. researchgate.net As the pH increases towards neutral, citrate becomes a more effective chelator, forming more stable complexes. mdpi.comchem-soc.si Studies have shown that the relative concentration of mononuclear, dinuclear, and trinuclear complexes changes with pH. researchgate.net

The iron-to-citrate molar ratio is equally critical. nih.gov

High Citrate Excess (e.g., 1:100): Favors the formation of monomeric and dimeric iron-citrate species. nih.gov

Moderate Citrate Ratios (e.g., 1:10): Tends to promote the formation of oligomeric (polynuclear) complexes. nih.govresearchgate.net

Low Citrate Ratios (e.g., 1:1): Can also lead to the formation of specific complexes, and the minimum molar proportion for complexation is considered 1:1. mdpi.com In some plant systems, 1:1 and 1:2 Fe-citrate complexes have been identified. researchgate.net

The stability of these complexes also varies, with citrate forming some of the most stable complexes with iron compared to other organic acids. researchgate.net The formation of stable complexes at neutral pH is a key reason why citrate is an important vehicle for iron transport and availability in biological systems. mdpi.com

The following table summarizes the influence of pH and molar ratio on iron-citrate speciation:

ConditionPredominant Iron-Citrate Species
Acidic pH Less complex formation
Neutral pH Stable complex formation, mixture of species
High Iron:Citrate Ratio Favors oligomeric/polynuclear complexes
Low Iron:Citrate Ratio (High Citrate Excess) Favors monomeric/dimeric complexes

Photochemical Reactivity of Iron-Citrate Complexes and its Impact on Speciation

Iron(III)-citrate complexes are known to be photochemically active, meaning they can absorb light and undergo chemical reactions. rsc.orgcopernicus.orgethz.ch This process, known as photodegradation, can significantly impact the speciation of iron and the surrounding organic molecules, particularly in environments exposed to sunlight, such as surface waters and the leaves of plants. researchgate.netrsc.org

The primary photochemical event is a ligand-to-metal charge transfer (LMCT), where an electron is transferred from the citrate ligand to the Fe(III) center, resulting in the reduction of iron to Fe(II) and the oxidation of the citrate molecule. rsc.orgethz.ch This initial step leads to the decomposition of the citrate, often involving decarboxylation (loss of CO₂), and the formation of various organic radical species. rsc.orgacs.org

In the presence of oxygen, a cascade of secondary reactions can occur. The Fe(II) can be reoxidized back to Fe(III) by reactive oxygen species (ROS) like hydrogen peroxide and hydroxyl radicals, which are themselves generated during the photochemical process. rsc.orgcopernicus.org This establishes a photocatalytic cycle where one iron-citrate complex can lead to the degradation of multiple citrate molecules. copernicus.orgethz.ch

The pH of the solution plays a significant role in the outcome of the photodegradation. Under highly acidic conditions, the photoreduction of Fe(III) can be complete, forming Fe(II)-citrate and hexaaqua iron(II) complexes. researchgate.net At higher pH values, the Fe(II)-citrate formed can be reoxidized and polymerize, leading to the formation of stable, polynuclear ferric compounds. researchgate.net This photochemical reactivity has important environmental implications, influencing iron bioavailability for aquatic microorganisms and contributing to the atmospheric aging of organic aerosols. rsc.orgacs.org

Comparative Studies with Other Iron Complexes as Tracers

The utility of this compound as a tracer in mechanistic research is significantly enhanced through comparative studies with other radiolabeled iron complexes. These investigations provide a framework for understanding the relative efficiency and pathways of iron absorption and distribution, highlighting the influence of the iron's chemical form and ligand on its biological fate.

Assessment of Biological Uptake and Fate of this compound versus Alternative Radiolabeled Iron Forms

Research comparing this compound with other radiolabeled iron preparations, such as ferrous sulfate (B86663), ferric chloride, and iron polymaltose complex, has been crucial in elucidating the nuances of iron biotransformation. These studies, employing isotopic tracers like ⁵⁹Fe and ⁵⁵Fe, allow for precise quantification of absorption, tissue distribution, and incorporation into functional iron pools like hemoglobin.

Studies have demonstrated that the chemical form of iron significantly influences its absorption. For instance, ferrous (Fe²⁺) forms are generally absorbed more readily than ferric (Fe³⁺) forms. One study noted that ferrous fumerate, ferrous glycine (B1666218) sulfate, and ferrous sulfate showed higher absorption rates compared to ferric compounds like ferric citrate and ferric sulfate, with the latter being absorbed at less than half the rate of the initial ferrous sources. researchgate.net

In a comparative study in sheep using ⁵⁹Fe, ferrous sulphate and ferrous carbonate showed higher absorption and tissue deposition than ferric chloride. wur.nl Another investigation in humans compared the absorption of ferrous sulfate with ferric ammonium (B1175870) citrate, revealing that the geometric mean "true absorption" for ferrous sulfate was 10.4%, while for ferric ammonium citrate it was 2.4%, making the absorption of the ferric form approximately 23% that of the ferrous sulfate. scielo.org

Clinical trials have also provided valuable comparative data. In patients with chronic kidney disease and iron deficiency, treatment with ferric citrate led to a significantly greater increase in transferrin saturation (TSAT) and serum ferritin levels compared to ferrous sulfate over a 12-week period. nih.gov This suggests a more effective repletion of iron stores by ferric citrate in this specific patient population, despite the general understanding that ferrous forms are more readily absorbed.

The biological fate following absorption also differs between iron complexes. A study in rats comparing transferrin-complexed ⁵⁹Fe-citrate, ¹¹¹In-chloride, and ⁶⁸Ga-chloride demonstrated distinct plasma clearance and tissue distribution profiles. The plasma clearance of ⁵⁹Fe was monoexponential with a half-time of 49-70 minutes. nih.gov In terms of tissue distribution, ⁵⁹Fe showed the highest distribution spaces in most tissues, indicating its active uptake and utilization, particularly for processes like erythropoiesis. nih.gov This is in contrast to a study involving iron-loaded mice where prior saturation of transferrin with non-radioactive ferric chloride led to a fourfold increase in ⁵⁹Fe concentration in the liver but a 40% reduction in the brain compared to controls. nih.gov This highlights the critical role of transferrin in dictating the tissue-specific delivery of iron.

Furthermore, source-dependent differences are observed at the cellular level. In cultured canine lens epithelial cells, the total uptake of iron over 24 hours was 55-fold higher from ⁵⁹FeCl₃ (a form of non-transferrin-bound iron) compared to ⁵⁹Fe-transferrin. arvojournals.org Significantly more iron from ⁵⁹FeCl₃ was directed to the mitochondria-rich fraction (32.6%–47.7%) compared to iron from ⁵⁹Fe-transferrin (10.6%–12.6%). arvojournals.org

The following table summarizes findings from various studies comparing the biological uptake and fate of different iron forms.

Table 1: Comparative Biological Uptake and Fate of Radiolabeled Iron Forms

Iron Form Isotope Model System Key Findings on Uptake and Fate Reference
This compound ⁵⁹Fe Rats Complexed with transferrin, showed a plasma clearance half-time of 49-70 minutes and the highest tissue distribution spaces in most organs compared to ¹¹¹In- and ⁶⁸Ga-transferrin. nih.gov
Ferric citrate - Humans (CKD patients) Resulted in a greater increase in TSAT (8% difference) and ferritin (37 ng/ml difference) compared to ferrous sulfate after 12 weeks. nih.gov
Ferrous sulfate ⁵⁹Fe Sheep Showed higher absorption and tissue deposition compared to ferric chloride. wur.nl
Ferrous sulfate ⁵⁹Fe/⁵⁵Fe Humans Geometric mean "true absorption" was 10.4%. scielo.org
Ferric chloride ⁵⁹Fe Sheep Lower absorption and tissue deposition compared to ferrous sulfate and ferrous carbonate. wur.nl
Ferric chloride (⁵⁹FeCl₃) ⁵⁹Fe Canine Lens Epithelial Cells 55-fold higher total uptake compared to ⁵⁹Fe-transferrin over 24 hours. Higher mitochondrial accumulation. arvojournals.org
Ferric ammonium citrate ⁵⁹Fe/⁵⁵Fe Humans Geometric mean "true absorption" was 2.4%, which was 23% of the absorption of ferrous sulfate. scielo.org

| Iron (III)-polymaltose | ⁵⁹Fe | Humans (iron-deficient) | Showed significantly lower bioavailability compared to ⁵⁹Fe-labeled ferrous ascorbate in the fasting state (1.2% vs 43.7%). | nih.gov |

Table 2: List of Chemical Compounds

Compound Name
This compound
Ferric citrate
Ferrous sulfate
Ferric chloride
Ferrous carbonate
Ferric ammonium citrate
Ferrous fumerate
Ferrous glycine sulfate
Iron (III)-polymaltose complex
Ferrous ascorbate
Indium-111 chloride
Gallium-68 chloride

Future Directions and Emerging Research Avenues for Ferrous Citrate Fe 59

Innovations in Radiotracer Design and Synthesis for Enhanced Iron Metabolism Investigations

Innovations in the design and synthesis of radiotracers are pivotal for advancing our understanding of iron metabolism. While Ferrous Citrate (B86180) Fe 59 has been a long-standing tool, newer approaches aim to create more specific and efficient tracers. Research is focusing on developing chelators that can be attached to nanoparticles or other molecules to create targeted radiopharmaceuticals. researchgate.netresearchgate.net These next-generation tracers could offer improved stability and more precise tracking of iron within the body. rsc.org

The synthesis of ⁵⁹Fe itself is also a subject of ongoing refinement. Production typically involves the neutron activation of enriched iron-58 (B1265196) targets in a nuclear reactor. Efforts are underway to optimize this process to achieve higher specific activity and purity, which is crucial for sensitive biological studies. bipm.org Furthermore, researchers are exploring alternative production methods, such as cyclotron production, to potentially enhance availability and specific activity. researchgate.netkcl.ac.uk

A key area of innovation lies in the development of "universal" radiolabeling methods that are applicable to a wide range of nanoparticles. researchgate.net This would allow for the creation of a diverse library of ⁵⁹Fe-labeled probes, each designed to investigate a specific aspect of iron metabolism, from cellular uptake to organ-level distribution. These advancements promise to provide a more detailed and dynamic picture of iron kinetics in both healthy and diseased states.

Integration of Ferrous Citrate Fe 59 Tracer Studies with Advanced Molecular Imaging Modalities for Preclinical Research

The integration of this compound tracer studies with advanced molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is opening new avenues in preclinical research. nih.govnih.gov These hybrid imaging approaches combine the high sensitivity of radionuclide detection with the high spatial resolution of anatomical imaging modalities like Magnetic Resonance Imaging (MRI) or Computed Tomography (CT). nih.govnih.govnih.gov

This multimodal strategy allows for the precise localization of ⁵⁹Fe within specific tissues and even within cellular compartments. For example, researchers can visualize the accumulation of ⁵⁹Fe-labeled compounds in tumors, providing insights into the iron metabolism of cancer cells. nih.gov This is particularly valuable for developing and evaluating new cancer therapies that target iron-dependent pathways.

The development of high-resolution small animal imaging systems has been a significant driver of this integration. nih.gov These systems can achieve spatial resolutions of 1-2 mm, enabling detailed in vivo studies in animal models. nih.gov By combining ⁵⁹Fe tracer data with PET or SPECT imaging, researchers can non-invasively track the biodistribution and pharmacokinetics of iron-based drugs and contrast agents with unprecedented detail. nih.govsci-hub.se This approach is crucial for optimizing drug delivery and understanding the mechanisms of action of novel therapeutics.

Table 1: Comparison of Imaging Modalities for ⁵⁹Fe Tracer Studies

FeatureSPECT (Single-Photon Emission Computed Tomography)PET (Positron Emission Tomography)MRI (Magnetic Resonance Imaging)
Principle Detects gamma rays emitted directly from the radionuclide. sci-hub.seDetects pairs of gamma rays produced by positron-electron annihilation. nih.govscienceopen.comUses magnetic fields and radio waves to create detailed images of organs and tissues.
Sensitivity High (10⁻¹⁰ - 10⁻¹¹ M). sci-hub.seVery High (10⁻¹¹ - 10⁻¹² M). nih.govsci-hub.seLower (10⁻³ - 10⁻⁵ M). scienceopen.com
Spatial Resolution Good (preclinical: ~1 mm, clinical: 5-12 mm). nih.govExcellent (preclinical: ~1 mm, clinical: 3-6 mm). nih.govExcellent (<1 mm).
Tracer Used Gamma-emitting radionuclides like ⁵⁹Fe.Positron-emitting radionuclides.Paramagnetic or superparamagnetic contrast agents.
Key Advantage Ability to image multiple isotopes simultaneously. scienceopen.comHigher sensitivity and quantification accuracy. nih.govsci-hub.seProvides excellent anatomical detail.
Integration with ⁵⁹Fe Direct imaging of ⁵⁹Fe distribution.Indirectly, by correlating with anatomical markers.Can be combined with ⁵⁹Fe-labeled contrast agents.

Exploration of this compound in Environmental Biogeochemical Cycling Studies, such as Soil Particle Movement

The application of this compound is extending beyond biomedical research into the realm of environmental science, particularly in studies of biogeochemical cycling and soil dynamics. The radioactive nature of ⁵⁹Fe makes it an excellent tracer for tracking the movement of iron and associated particles in various environmental systems. epa.govresearchgate.net

One significant application is in the study of soil erosion and sediment transport. By tagging soil particles with ⁵⁹Fe, scientists can monitor their movement over time, providing valuable data for understanding erosion processes and developing effective soil conservation strategies. epa.gov This technique has been used to follow both the movement of individual sand grains and the bulk movement of soil. epa.gov

Furthermore, ⁵⁹Fe is used to investigate the biogeochemical cycling of iron in terrestrial and aquatic ecosystems. epa.govservice.gov.uk Because ⁵⁹Fe is highly reactive with particles, it tends to adsorb strongly to suspended sediments in water, making it a useful marker for tracking sediment deposition. service.gov.uk In soil, it helps in understanding the processes that affect the mobility and bioavailability of iron to plants and microorganisms. unt.eduunt.eduresearchgate.net These studies are crucial for assessing the environmental fate of contaminants that may be associated with iron-containing particles.

Development of Integrated Theoretical and Computational Models for Iron Kinetic Data Obtained with this compound

To fully interpret the complex data generated from this compound tracer studies, researchers are increasingly turning to the development of integrated theoretical and computational models. These models aim to simulate the intricate processes of iron absorption, distribution, and metabolism within the body. nih.gov

Physiologically based pharmacokinetic (PBPK) models are a powerful tool in this regard. nih.gov These models incorporate anatomical, physiological, and biochemical data to describe the movement and fate of substances like iron in different organs and tissues. nih.gov By using ⁵⁹Fe tracer data to parameterize and validate these models, scientists can gain a quantitative understanding of iron kinetics under various physiological and pathological conditions. nih.gov

For instance, PBPK models have been developed to capture the time-dependent concentration profiles of iron in plasma and various organs following intravenous administration of ⁵⁹Fe in mice. nih.gov These models can predict how iron supplementation will be utilized, whether for hemoglobin synthesis in iron-deficient states or for storage in the liver in iron-replete states. nih.gov The integration of computational modeling with experimental tracer data allows for a more comprehensive and predictive understanding of iron metabolism, which can aid in the development of improved treatments for iron-related disorders. nih.gov Furthermore, computational studies, including Density Functional Theory (DFT), are being used to characterize the structure and dynamics of iron complexes in solution, providing a more complete picture of their behavior. acs.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing ferrous citrate Fe 59 to ensure isotopic purity?

  • Methodological Answer : Synthesis typically involves chelating Fe-59 (a β-emitting radioisotope with a 44.5-day half-life) with citrate under controlled pH (4–6) to prevent oxidation to ferric citrate. Characterization requires UV-Vis spectroscopy to confirm citrate-Fe coordination (λmax ~240 nm) , and radiometric purity is verified via gamma spectroscopy (Fe-59 emits γ-rays at 1.099 MeV and 1.292 MeV) . Isotopic separation is achieved via ion-exchange chromatography, with purity thresholds ≥95% for diagnostic use .

Q. How does Fe-59’s radioactive decay impact experimental timelines in iron metabolism studies?

  • Methodological Answer : Fe-59’s half-life (44.5 days) necessitates decay correction in longitudinal studies. Researchers must account for activity loss using the decay formula A = A0e<sup>−λt</sup>, where λ = ln(2)/T1/2. For example, after 30 days, ~40% of initial activity remains. Time-sensitive experiments (e.g., tracer kinetics in vivo) should be completed within 2–3 half-lives to maintain detectable signal-to-noise ratios .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid scintillation counting (LSC) is standard for quantifying β-emissions. For speciation analysis, HPLC coupled with gamma detectors separates Fe-59-citrate complexes from free Fe-59 or degradation products. Validation requires spiked recovery experiments (target: 85–115%) in plasma/urine matrices .

Advanced Research Questions

Q. How can conflicting data on Fe-59-citrate’s stability in physiological buffers be resolved?

  • Methodological Answer : Discrepancies arise from varying buffer compositions (e.g., phosphate vs. bicarbonate). Phosphate ions displace citrate, forming FePO4 precipitates, while bicarbonate stabilizes Fe-citrate via ternary complexation. Researchers should:

  • Replicate studies using identical buffer systems (PICOT framework: Population=Fe-59-citrate; Intervention=Buffer type; Comparison=Stability metrics; Outcome=Precipitation rate; Time=24–72 hrs) .
  • Use X-ray absorption spectroscopy (XAS) to confirm Fe coordination environment .

Q. What experimental designs minimize confounding effects of Fe-59’s γ-emissions in dual-isotope studies (e.g., Fe-59/Fe-55)?

  • Methodological Answer : Fe-55 (X-ray emitter) and Fe-59 (γ-emitter) require spectral discrimination:

  • Use energy-dispersive detectors (e.g., HPGe for Fe-59’s 1.099 MeV γ-ray; Si(Li) detectors for Fe-55’s 5.9 keV X-rays).
  • Apply decay correction and cross-talk calibration curves to isolate signals .
  • Table 1 : Isotope Properties
IsotopeHalf-LifeEmission TypeEnergy
Fe-5944.5 daysγ-ray1.099 MeV
Fe-552.7 yearsX-ray5.9 keV

Q. How do researchers validate Fe-59-citrate’s binding affinity in vitro compared to non-radioactive analogs?

  • Methodological Answer : Competitive binding assays using fluorescence quenching (e.g., calcein as Fe-sensitive probe):

  • Prepare Fe-59-citrate and Fe(II/III)-citrate analogs.
  • Measure calcein fluorescence recovery upon Fe displacement (λex=494 nm, λem=517 nm).
  • Calculate binding constants (Kd) via Stern-Volmer plots. Fe-59-citrate should exhibit Kd values within 10% of non-radioactive controls to confirm equivalence .

Q. What strategies address reproducibility challenges in Fe-59-citrate absorption studies across animal models?

  • Methodological Answer : Variability often stems from differences in gut microbiota or dietary iron status. Mitigation strategies include:

  • Standardizing diets (e.g., AIN-93G with defined iron content) for ≥7 days pre-study.
  • Using germ-free models to eliminate microbial confounding .
  • Reporting data using the PEO framework (Population=Animal model; Exposure=Fe-59-citrate dose; Outcome=Absorption efficiency) .

Data Analysis and Validation

Q. How should researchers adjust for Fe-59’s decay in longitudinal pharmacokinetic models?

  • Methodological Answer : Integrate decay correction into compartmental models (e.g., NONMEM or WinSAAM):

  • Modify the differential equation for Fe-59 concentration (dC/dt) to include −λC.
  • Validate with phantoms simulating known decay rates .

Q. What criteria distinguish high-quality vs. unreliable data in Fe-59-citrate literature?

  • Methodological Answer : Prioritize studies that:

  • Report radiochemical purity (≥95%) and specific activity (e.g., MBq/mg).
  • Use validated separation methods (HPLC, ion chromatography).
  • Disclose funding sources and conflicts of interest (e.g., industry-sponsored vs. academic studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.